2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene
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Overview
Description
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is an organic compound characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. The isopropoxy group may affect the compound’s solubility and stability. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-4-(trifluoromethoxy)benzene
- 2-Ethynyl-1-fluoro-4-(trifluoromethoxy)benzene
- 1-Ethynyl-2-(trifluoromethoxy)benzene
Uniqueness
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is unique due to the presence of the isopropoxy group, which can influence its chemical and physical properties. This compound’s combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its similar counterparts.
Properties
Molecular Formula |
C12H11F3O2 |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-ethynyl-1-propan-2-yloxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H11F3O2/c1-4-9-7-10(17-12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3 |
InChI Key |
LVFJEICVCJUPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C#C |
Origin of Product |
United States |
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